molecular formula C15H14N4O B14513379 3-(4-Methoxyphenyl)-5-phenyl-4H-1,2,4-triazol-4-amine CAS No. 62758-58-1

3-(4-Methoxyphenyl)-5-phenyl-4H-1,2,4-triazol-4-amine

Cat. No.: B14513379
CAS No.: 62758-58-1
M. Wt: 266.30 g/mol
InChI Key: FKXXWHZSIGTPGD-UHFFFAOYSA-N
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Description

3-(4-Methoxyphenyl)-5-phenyl-4H-1,2,4-triazol-4-amine is a chemical compound belonging to the class of triazoles. Triazoles are five-membered heterocyclic compounds containing three nitrogen atoms. This particular compound is characterized by the presence of a methoxyphenyl group and a phenyl group attached to the triazole ring. Triazoles are known for their diverse biological activities and are widely used in medicinal chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(4-Methoxyphenyl)-5-phenyl-4H-1,2,4-triazol-4-amine typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 4-methoxybenzohydrazide with phenyl isothiocyanate, followed by cyclization in the presence of a base such as sodium hydroxide. The reaction is usually carried out in a solvent like ethanol or methanol at elevated temperatures.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, industrial methods may incorporate advanced purification techniques such as recrystallization and chromatography to ensure the final product meets the required specifications.

Chemical Reactions Analysis

Types of Reactions

3-(4-Methoxyphenyl)-5-phenyl-4H-1,2,4-triazol-4-amine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the methoxy group can be replaced by other substituents.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in the presence of a catalyst like acetic acid.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.

Major Products Formed

    Oxidation: Formation of corresponding quinones or other oxidized derivatives.

    Reduction: Formation of reduced triazole derivatives.

    Substitution: Formation of substituted triazole derivatives with various functional groups.

Scientific Research Applications

3-(4-Methoxyphenyl)-5-phenyl-4H-1,2,4-triazol-4-amine has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and antifungal properties.

    Medicine: Investigated for its potential as a therapeutic agent in the treatment of various diseases.

    Industry: Used in the development of new materials and as a precursor in the synthesis of other valuable compounds.

Mechanism of Action

The mechanism of action of 3-(4-Methoxyphenyl)-5-phenyl-4H-1,2,4-triazol-4-amine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit the activity of certain enzymes by binding to their active sites, thereby affecting biochemical pathways. The exact molecular targets and pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    4-(4-Methoxyphenyl)-5-methyl-1H-pyrazol-3-ylbenzene-1,3-diol: Another compound with a methoxyphenyl group and a triazole ring.

    5-(4-Methoxyphenyl)-1H-indoles: Compounds with similar structural features and biological activities.

    5-(4-Methoxyphenyl)-1H-imidazoles: Compounds with similar pharmacophore and inhibitory effects.

Uniqueness

3-(4-Methoxyphenyl)-5-phenyl-4H-1,2,4-triazol-4-amine is unique due to its specific substitution pattern and the presence of both methoxyphenyl and phenyl groups. This unique structure contributes to its distinct chemical and biological properties, making it a valuable compound for various research and industrial applications.

Properties

CAS No.

62758-58-1

Molecular Formula

C15H14N4O

Molecular Weight

266.30 g/mol

IUPAC Name

3-(4-methoxyphenyl)-5-phenyl-1,2,4-triazol-4-amine

InChI

InChI=1S/C15H14N4O/c1-20-13-9-7-12(8-10-13)15-18-17-14(19(15)16)11-5-3-2-4-6-11/h2-10H,16H2,1H3

InChI Key

FKXXWHZSIGTPGD-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=C(C=C1)C2=NN=C(N2N)C3=CC=CC=C3

Origin of Product

United States

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